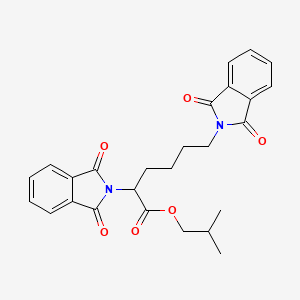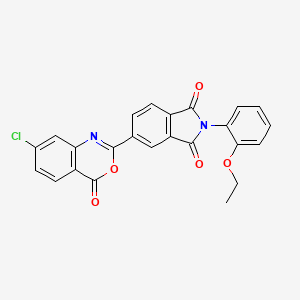![molecular formula C20H23N3O2 B4008203 2-[2-硝基-5-(1-哌啶基)苯基]-1,2,3,4-四氢异喹啉](/img/structure/B4008203.png)
2-[2-硝基-5-(1-哌啶基)苯基]-1,2,3,4-四氢异喹啉
描述
The compound under investigation is part of the tetrahydroisoquinoline (THI) family, which is known for its wide range of biological and chemical properties. Tetrahydroisoquinolines are heterocyclic compounds containing a benzene ring fused to a cyclohexane ring that also contains a nitrogen atom, making them a significant focus of synthetic and medicinal chemistry research.
Synthesis Analysis
The synthesis of related THI compounds involves the use of nitrophenyl groups and various catalytic and reactant conditions to obtain the desired chemical structures. For instance, Markaryan et al. (2000) described the synthesis of isoquinoline derivatives with antiarrhythmic properties using o-, m-, p-nitrobenzoic acids, achieving yields of 70-88% (É. A. Markaryan et al., 2000). Similarly, Liu et al. (2006) reported a high-yielding synthesis of 2,3-dihydro-1H-spiro[isoquinoline-4,4′-piperidine] using an N-sulfonyl Pictet–Spengler reaction (Jian Liu et al., 2006).
Molecular Structure Analysis
The molecular structure of THI compounds has been extensively studied using X-ray diffraction and NMR spectroscopy. Bohórquez et al. (2013) synthesized two nitro regioisomers of cis-4-(4-methoxyphenyl)-3-methyl-2-phenyl-1,2,3,4- tetrahydroquinoline and performed structural characterization using X-ray diffraction, confirming the stereochemistry of the tetrahydroquinoline ring (A. R. Bohórquez et al., 2013).
Chemical Reactions and Properties
Chemical reactions of THI compounds involve various functionalizations and transformations, leading to a range of derivatives with diverse properties. For example, the reductive cyclization of nitro-substituted isoquinolines has been used to obtain different structural motifs, providing insights into the chemical versatility of these compounds (K. Sakane et al., 1974).
科学研究应用
sp(3) C-H 键的选择性官能化
Shu 等人 (2009) 的一项研究展示了 PhI(OAc)2 介导的氮原子相邻的 sp(3) C-H 键的选择性官能化,提供了一种在哌啶衍生物中氮原子相邻的 α 和 β sp(3) C-H 的直接二乙酰氧基化的方法。这种方法产生了各种顺式-2,3-二乙酰氧基化的哌啶和四氢异喹啉衍生物中 α-C-H 官能化的产物,强调了该化合物在复杂有机合成过程中的用途 (Shu 等人,2009)。
N-磺酰基 Pictet-Spengler 反应
Liu 等人 (2006) 报道了通过 N-磺酰基 Pictet-Spengler 反应制备各种取代的 2,3-二氢-1H-螺[异喹啉-4,4'-哌啶]。这种合成方法使用 N-(2-硝基苯基)磺酰基作为活化和保护基团,突出了一个结构复杂的异喹啉和哌啶稠合体系的高产率合成途径 (Liu 等人,2006)。
吡咯并喹啉的合成
Roberts 等人 (1997) 进行了一项关于由 6,7-二甲氧基-4-甲基喹啉合成吡咯[4,3,2-de]喹啉的研究,其中包括硝化和还原形成 1,2,3,4-四氢喹啉的步骤。这项研究不仅展示了硝基取代的异喹啉的合成多功能性,还展示了它们在合成复杂天然产物和新型有机化合物中的潜在应用 (Roberts 等人,1997)。
抗心律失常特性
Markaryan 等人 (2000) 对异喹啉衍生物(特别是 1-硝基苯基-6,7-二甲氧基-4-螺环戊烷-1,2,3,4-四氢异喹啉)的研究探讨了它们的合成和抗心律失常特性。这项工作表明硝基取代的异喹啉化合物在心血管健康方面的潜在医学应用 (Markaryan 等人,2000)。
可行系统中的 EPR 氧测量法
Shen 等人 (2002) 关于开发用于可行系统中电子顺磁共振 (EPR) 氧测量法的异吲哚氮氧化物的研究展示了氮氧化物化合物在生物物理应用中的使用。这项研究表明硝基取代的化合物在研究细胞内氧气、pH 值和细胞代谢中的用途,这对于各种医学和生物学研究应用至关重要 (Shen 等人,2002)。
未来方向
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety . This suggests that there is ongoing research in this field, and we can expect more advancements in the future.
属性
IUPAC Name |
2-(2-nitro-5-piperidin-1-ylphenyl)-3,4-dihydro-1H-isoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c24-23(25)19-9-8-18(21-11-4-1-5-12-21)14-20(19)22-13-10-16-6-2-3-7-17(16)15-22/h2-3,6-9,14H,1,4-5,10-13,15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSQNPYFKJXWKHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])N3CCC4=CC=CC=C4C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(dimethylamino)-2-(2-methylphenyl)-N-[2-(pyrrolidin-1-ylsulfonyl)ethyl]acetamide](/img/structure/B4008125.png)
![N-(2-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}ethyl)-N'-isopropylethanediamide](/img/structure/B4008126.png)
![1-(phenylacetyl)-N-[3-(trifluoromethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B4008127.png)
![4,4'-[(2-aminophenyl)methylene]diphenol](/img/structure/B4008130.png)

![3-[({3-[(tert-butylamino)carbonyl]phenyl}amino)carbonyl]phenyl propionate](/img/structure/B4008151.png)

![4-[(2-{[(4-methoxyphenyl)acetyl]amino}benzoyl)amino]benzoic acid](/img/structure/B4008167.png)

![3-(4-methylphenyl)-2-(4-nitrophenyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1-thione](/img/structure/B4008184.png)


![N-(4-bromophenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)propanamide](/img/structure/B4008218.png)
